molecular formula C17H18O B1629592 2'-Methyl-3-(3-methylphenyl)propiophenone CAS No. 898790-31-3

2'-Methyl-3-(3-methylphenyl)propiophenone

Cat. No.: B1629592
CAS No.: 898790-31-3
M. Wt: 238.32 g/mol
InChI Key: IUMFQOIVEUMHRG-UHFFFAOYSA-N
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Description

2’-Methyl-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C17H18O and a molecular weight of 238.32 g/mol. This compound is also known by its systematic name, 1-(2-methylphenyl)-3-(3-methylphenyl)propan-1-one. It is a member of the aromatic ketone family, characterized by the presence of a propiophenone structure with methyl substituents on the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group into the aromatic ring. The general reaction scheme is as follows:

    Starting Materials: 2-methylbenzoyl chloride and 3-methylbenzene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.

    Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2’-Methyl-3-(3-methylphenyl)propiophenone can be scaled up using continuous flow reactors to ensure better control over reaction parameters and to improve yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, which is crucial for maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2’-Methyl-3-(3-methylphenyl)propiophenone has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other aromatic ketones.

Mechanism of Action

The mechanism of action of 2’-Methyl-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. As an aromatic ketone, it can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with a methyl substituent at the 4th position.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

    3’,4’-Methylenedioxypropiophenone: Known for its use in various research and industrial applications.

Uniqueness

2’-Methyl-3-(3-methylphenyl)propiophenone is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with desired properties.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-6-5-8-15(12-13)10-11-17(18)16-9-4-3-7-14(16)2/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMFQOIVEUMHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644055
Record name 1-(2-Methylphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-31-3
Record name 1-(2-Methylphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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